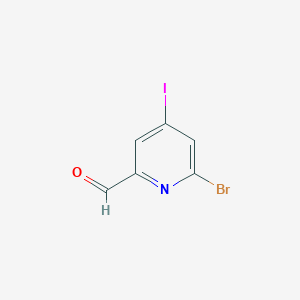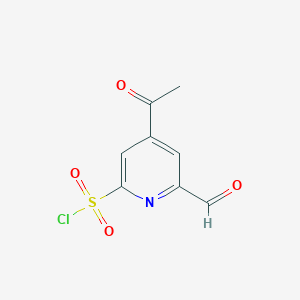
4-Acetyl-6-formylpyridine-2-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Acetyl-6-formylpyridine-2-sulfonyl chloride is a chemical compound with the molecular formula C8H6ClNO4S and a molecular weight of 247.66 g/mol . It is a sulfonyl chloride derivative, which is a class of compounds known for their reactivity and utility in organic synthesis. This compound is used primarily in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetyl-6-formylpyridine-2-sulfonyl chloride typically involves the chlorosulfonation of a precursor compound. One common method is the oxidative chlorosulfonation of S-alkyl isothiourea salts using reagents like sodium chlorite (NaClO2) and sulfur dioxide (SO2) . This method is known for its efficiency and environmental friendliness.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale chlorosulfonation reactions. These reactions are carried out under controlled conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-Acetyl-6-formylpyridine-2-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.
Oxidation Reactions: The compound can be oxidized under specific conditions to form sulfonic acids.
Reduction Reactions: Reduction can lead to the formation of sulfinic acids.
Common Reagents and Conditions
Substitution: Common reagents include amines and alcohols, typically under mild conditions.
Oxidation: Reagents like hydrogen peroxide (H2O2) and sulfur trioxide (SO3) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) are employed.
Major Products
Sulfonamides: Formed from substitution reactions with amines.
Sulfonic Acids: Result from oxidation reactions.
Sulfinic Acids: Produced through reduction reactions.
Scientific Research Applications
4-Acetyl-6-formylpyridine-2-sulfonyl chloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Investigated for potential use in drug development due to its reactive sulfonyl chloride group.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetyl-6-formylpyridine-2-sulfonyl chloride involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. This reactivity is exploited in various chemical transformations and modifications of biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Acetyl-6-formylpyridine-2-sulfonic acid
- 4-Acetyl-6-formylpyridine-2-sulfonamide
- 4-Acetyl-6-formylpyridine-2-sulfinic acid
Uniqueness
4-Acetyl-6-formylpyridine-2-sulfonyl chloride is unique due to its sulfonyl chloride functional group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate in the preparation of various derivatives and complex molecules.
Properties
Molecular Formula |
C8H6ClNO4S |
|---|---|
Molecular Weight |
247.66 g/mol |
IUPAC Name |
4-acetyl-6-formylpyridine-2-sulfonyl chloride |
InChI |
InChI=1S/C8H6ClNO4S/c1-5(12)6-2-7(4-11)10-8(3-6)15(9,13)14/h2-4H,1H3 |
InChI Key |
MNYHLJUCEYJROM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=NC(=C1)S(=O)(=O)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


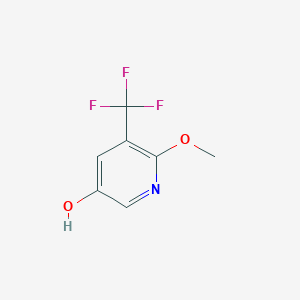
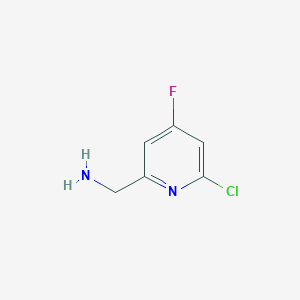
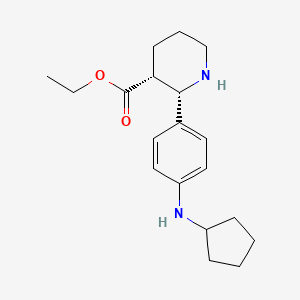
![1,3-Dibenzyldihydro-1h-furo[3,4-d]imidazole-2,4,6(3h)-trione](/img/structure/B14860143.png)

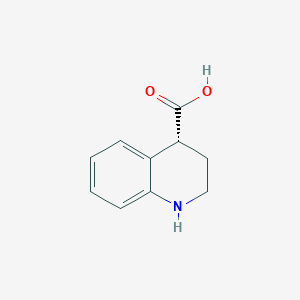
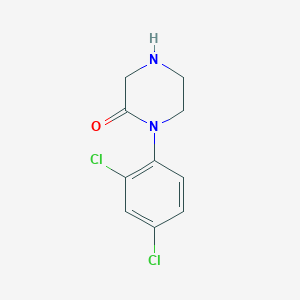
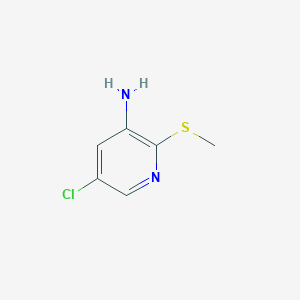

![5-Methoxy-2-vinyl-1H-benzo[D]imidazole](/img/structure/B14860177.png)
![2-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B14860184.png)
![9H-fluoren-9-ylmethyl N-[1-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxy]cyclopentyl]carbamate](/img/structure/B14860192.png)
![(1S,2R)-2-{[4-(6-methyl-1-benzothiophen-2-yl)anilino]carbonyl}cyclopropanecarboxylic acid](/img/structure/B14860200.png)
